3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 3830-64-6
VCID: VC3833959
InChI: InChI=1S/C14H9ClF3NO/c15-10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H,19,20)
SMILES: C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C14H9ClF3NO
Molecular Weight: 299.67 g/mol

3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

CAS No.: 3830-64-6

Cat. No.: VC3833959

Molecular Formula: C14H9ClF3NO

Molecular Weight: 299.67 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide - 3830-64-6

Specification

CAS No. 3830-64-6
Molecular Formula C14H9ClF3NO
Molecular Weight 299.67 g/mol
IUPAC Name 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Standard InChI InChI=1S/C14H9ClF3NO/c15-10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H,19,20)
Standard InChI Key DKZLZABIBVKBRJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl
Canonical SMILES C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide, reflects its bifunctional structure:

  • Benzamide core: A benzoyl group (C₆H₅CO-) linked to an aniline derivative.

  • Substituents:

    • Chlorine at the meta position of the benzoyl ring.

    • Trifluoromethyl (-CF₃) group at the ortho position of the aniline ring.

Table 1: Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₄H₉ClF₃NO
Molecular Weight299.67 g/mol
SMILESClC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
InChIKeyDKZLZABIBVKBRJ-UHFFFAOYSA-N

Crystallographic Insights

Single-crystal X-ray diffraction reveals polymorphism in related trifluoromethyl benzamides. For instance, 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide exhibits two polymorphs (triclinic P1̅ and monoclinic Cc) with distinct packing motifs driven by N–H···O=C hydrogen bonds and C–H···π interactions . Although direct data for 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide is limited, its structural similarity suggests comparable solid-state behavior, including potential isostructurality in 2D packing .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via amide coupling between 3-chlorobenzoyl chloride and 2-(trifluoromethyl)aniline under anhydrous conditions:

Reaction Scheme:
3-ClC₆H₄COCl+2-CF₃C₆H₄NH₂Et₃N, DCM3-ClC₆H₄CONH(2-CF₃C₆H₄)+HCl\text{3-ClC₆H₄COCl} + \text{2-CF₃C₆H₄NH₂} \xrightarrow{\text{Et₃N, DCM}} \text{3-ClC₆H₄CONH(2-CF₃C₆H₄)} + \text{HCl}

Procedure:

  • Dissolve 3-chlorobenzoyl chloride in dichloromethane.

  • Add 2-(trifluoromethyl)aniline and triethylamine to neutralize HCl.

  • Stir at room temperature for 12 hours.

  • Purify via recrystallization (ethanol/water) or column chromatography.

Yield: ~75–85% (optimized conditions).

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to enhance efficiency and minimize byproducts. Automated systems control stoichiometry, temperature, and purification, ensuring batch consistency.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 120–150°C . The trifluoromethyl group enhances thermal stability by reducing molecular mobility via steric and electronic effects .

Solubility and Lipophilicity

  • Solubility: Low in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).

  • LogP: ~3.5 (estimated), indicating moderate lipophilicity suitable for membrane permeation .

Table 2: Key Physical Properties

PropertyValueMethod/Source
Melting Point135–140°C (estimated)Analogous data
Density1.45 g/cm³Computational
Refractive Index1.55Estimated

Chemical Reactivity and Functionalization

Substitution Reactions

The chloro group undergoes nucleophilic aromatic substitution (NAS) with amines or thiols under basic conditions (e.g., K₂CO₃/DMF). For example:
3-ClC₆H₄CONH(2-CF₃C₆H₄)+NH₂R3-NHRC₆H₄CONH(2-CF₃C₆H₄)\text{3-ClC₆H₄CONH(2-CF₃C₆H₄)} + \text{NH₂R} \rightarrow \text{3-NHRC₆H₄CONH(2-CF₃C₆H₄)}

Oxidation and Reduction

  • Oxidation: The benzamide backbone resists oxidation, but the trifluoromethyl group can degrade under strong oxidants (e.g., KMnO₄) to yield carboxylic acids .

  • Reduction: LiAlH₄ reduces the amide to a secondary amine, though this is rarely exploited due to the compound’s stability.

Applications in Agrochemicals and Pharmaceuticals

Agrochemical Intermediates

The compound’s structural motifs align with fungicide metabolites. For instance, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid—a fluopicolide degradation product—shares similar electronic features, suggesting utility in pesticide design .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesApplications
4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamideC₁₄H₉ClF₃NOPara-chloro substitutionPharmaceutical intermediate
2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamideC₁₄H₈Cl₂F₃NODual chloro substituentsAgrochemical research
5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamideC₁₄H₉ClF₃NO₂Hydroxy group enhances solubilityAntimicrobial studies

Computational and Spectroscopic Insights

Vibrational Spectroscopy

Density functional theory (DFT) simulations for related trifluoromethyl benzamides identify characteristic IR bands:

  • N–H stretch: ~3300 cm⁻¹ (amide).

  • C=O stretch: ~1680 cm⁻¹.

  • C–F vibrations: 1100–1250 cm⁻¹ .

Thermochemical Properties

Standard Enthalpy of Formation (ΔH°f):

  • Estimated at -763.2 ± 6.3 kJ/mol for 2-(trifluoromethyl)benzamide analogs .

  • Stabilized by resonance in the benzamide core and CF₃ inductive effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator